2-Amino-2-(2-phenylthiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is an organic compound with the molecular formula C11H10N2O2S This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Amino Acid Introduction: The thiazole derivative can then be reacted with glycine or its derivatives under basic conditions to introduce the amino acid moiety. This step often requires the use of a strong base such as sodium hydroxide and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the carboxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino acid moiety. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-phenylthiazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring and amino acid moiety are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-thiazolyl)acetic acid: Similar structure but lacks the phenyl group.
2-Phenylthiazole: Contains the thiazole and phenyl groups but lacks the amino acid moiety.
Thiazole-4-acetic acid: Contains the thiazole ring and acetic acid but lacks the amino group.
Uniqueness
2-Amino-2-(2-phenylthiazol-4-yl)acetic acid is unique due to the combination of the thiazole ring, phenyl group, and amino acid moiety. This combination provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-amino-2-(2-phenyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c12-9(11(14)15)8-6-16-10(13-8)7-4-2-1-3-5-7/h1-6,9H,12H2,(H,14,15) |
InChI Key |
OYCQCSSSRFFLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.